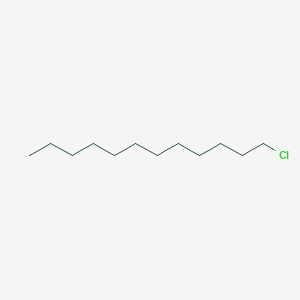

1-Chlorododecane

Vue d'ensemble

Description

C₁₂H₂₅Cl . It is a colorless liquid with a faint odor and is primarily used in organic synthesis and industrial applications. The compound is characterized by a long carbon chain with a chlorine atom attached to the terminal carbon, making it a member of the alkyl halides family .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chlorododecane can be synthesized through the chlorination of dodecane. This process involves the reaction of dodecane with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of dodecane using chlorine gas. The process is conducted in large reactors equipped with UV lamps to initiate the reaction. The reaction mixture is then purified through distillation to obtain pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chlorododecane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, and amines.

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium alkoxides are commonly used reagents.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.

Major Products:

Nucleophilic Substitution: Alcohols, ethers, and amines.

Elimination Reactions: Alkenes.

Applications De Recherche Scientifique

Chemical Synthesis

1-Chlorododecane is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for nucleophilic substitution reactions, making it valuable in the production of surfactants, emulsifiers, and other functionalized organic molecules.

- Surfactants : It serves as a precursor for the synthesis of dodecyl sulfate and other surfactants used in detergents and personal care products. These surfactants are known for their ability to reduce surface tension and enhance solubility in water.

- Emulsifiers : The compound is also employed in the formulation of emulsifiers that stabilize oil-in-water emulsions, which are crucial in food and cosmetic industries.

Material Science

In material science, this compound is used in the development of polymeric materials. Its hydrophobic nature contributes to the properties of polymers used in various applications:

- Polymer Modification : It can modify polyvinyl chloride (PVC) and other polymers to enhance their hydrophobic characteristics. This is particularly useful in creating waterproof coatings and barriers.

- Nanoparticle Emission Control : Research indicates that this compound can influence nanoparticle emissions during processes like 3D printing. Its presence has been linked to increased emissions due to interactions with metal particles in composite materials .

Biological Research

This compound has been studied for its effects on biological systems:

- Microbial Growth Studies : It has been investigated as a growth substrate for certain bacteria, particularly Acinetobacter species. Studies have shown that hydrocarbons like this compound can significantly alter the lipid composition of microbial cells, affecting their growth and metabolic pathways .

- Postharvest Analysis : In agricultural research, this compound has been identified as a marker in metabolic profiling studies of mushrooms (Agaricus bisporus). This application aids in understanding postharvest damage and stress responses in crops .

Safety and Environmental Considerations

Despite its utility, this compound poses certain risks:

- Toxicity : The compound is classified as an irritant and has a relatively high LD50 value (17300 mg/kg) indicating low acute toxicity but still necessitating caution during handling .

- Environmental Impact : As a chlorinated compound, it raises concerns regarding environmental persistence and bioaccumulation. Proper disposal and management practices are essential to mitigate its impact on ecosystems.

Market Insights

The market for this compound is expanding, particularly in the Asia-Pacific region, where its application in various industries is projected to grow significantly. The market was valued at approximately USD 0.08 billion in 2022 and is expected to reach USD 0.12 billion by 2030 .

Mécanisme D'action

The mechanism of action of 1-chlorododecane primarily involves its reactivity as an alkylating agent. The chlorine atom in this compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic processes to introduce long alkyl chains into molecules .

Comparaison Avec Des Composés Similaires

1-Chlorodecane (C₁₀H₂₁Cl): Similar structure but with a shorter carbon chain.

1-Chlorotetradecane (C₁₄H₂₉Cl): Similar structure but with a longer carbon chain.

1-Bromododecane (C₁₂H₂₅Br): Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 1-Chlorododecane is unique due to its specific carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in the synthesis of surfactants and detergents, where the long carbon chain contributes to the hydrophobic properties, while the chlorine atom allows for further chemical modifications .

Activité Biologique

1-Chlorododecane (CAS No. 112-52-7) is an organic compound belonging to the class of chlorinated alkanes. Its chemical structure consists of a dodecane backbone with a chlorine atom attached to the first carbon. This compound has garnered attention due to its potential biological activities, particularly in toxicology and environmental science. This article will delve into the biological activity of this compound, examining its toxicological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₅Cl

- Molecular Mass : 204.78 g/mol

- Boiling Point : 260 °C

- Melting Point : -9.3 °C

- Density : 0.8673 g/cm³ at 22 °C

These properties indicate that this compound is a volatile and hydrophobic compound, which influences its biological interactions.

Toxicological Effects

This compound has been studied for its toxicological effects on various organisms. Research indicates that it can impact cellular membranes and metabolic processes due to its lipophilic nature.

- Acute Toxicity : Studies have shown that exposure to high concentrations of this compound can lead to acute toxicity in aquatic organisms, affecting survival rates and reproductive success. For instance, a study demonstrated significant mortality rates in fish exposed to this compound over a specified duration.

- Chronic Effects : Chronic exposure has been linked to developmental issues in aquatic species. The bioaccumulation potential of chlorinated alkanes raises concerns regarding long-term ecological impacts.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of this compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis or impaired function.

- Endocrine Disruption : Some studies suggest that chlorinated compounds can mimic or interfere with hormonal signaling pathways, potentially leading to endocrine disruption in wildlife.

Aquatic Toxicity Assessment

A notable case study assessed the effects of this compound on zebrafish embryos. The study found that exposure resulted in:

| Concentration (mg/L) | Mortality Rate (%) | Developmental Abnormalities (%) |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 20 | 5 |

| 50 | 60 | 30 |

| 100 | 100 | 80 |

This data highlights the compound's acute toxicity and its potential to cause significant developmental issues at higher concentrations.

Environmental Impact Studies

Research conducted on soil microorganisms revealed that exposure to chlorinated alkanes, including this compound, inhibited microbial activity and diversity. The study observed:

| Treatment Group | Microbial Diversity Index | Degradation Rate (%) |

|---|---|---|

| Control | High | N/A |

| Low Concentration (5 mg/kg) | Moderate | 30 |

| High Concentration (50 mg/kg) | Low | 10 |

These findings indicate that high levels of chlorinated compounds can adversely affect soil health and microbial ecosystems.

Propriétés

IUPAC Name |

1-chlorododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYNEUUHHLGGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Cl | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025492 | |

| Record name | 1-Chlorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauryl chloride is a clear colorless oily liquid. (NTP, 1992), Liquid, Colorless oily liquid; [CAMEO] | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992) | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

235 °F (NTP, 1992) | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8687 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

116 mmHg at 41.9 °F ; 137 mmHg at 59.2 °F; 143.9 mmHg at 68.2 °F (NTP, 1992), 0.45 [mmHg] | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-52-7 | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORODODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE8O8J0UTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

15.3 °F (NTP, 1992) | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-chlorododecane?

A1: this compound has the molecular formula C12H25Cl and a molecular weight of 204.79 g/mol.

Q2: How does the choice of solvent influence the reactivity of this compound in reactions involving samarium(II) reductants?

A2: Research has shown that the solvent significantly impacts the rate of this compound reduction by samarium(II) reagents. For example, using {Sm[N(SiMe3)2]2(THF)2} as the reductant, the reaction was found to be three orders of magnitude faster in hexanes than in tetrahydrofuran (THF). [] This difference is attributed to the stronger solvation of the samarium(II) species by THF, which hinders electron transfer to the substrate. []

Q3: How does confinement on a solid substrate affect the bromination kinetics of polystyrene dissolved in this compound?

A3: Studies have demonstrated that brominating polystyrene chains anchored to a solid substrate in this compound is significantly slower compared to brominating free polystyrene chains in the same solvent. [] This observation is attributed to steric hindrance arising from the confinement of polystyrene on the substrate, which limits the accessibility of bromine to the polymer chains. []

Q4: Can this compound be used as a component in a non-mercuric homogenous system for the hydrochlorination of acetylene?

A4: Yes, this compound has been successfully incorporated into a non-mercuric homogenous catalyst system for acetylene hydrochlorination. [] The system consists of PtCl4, 81-R, and this compound. Spectroscopic analyses suggest the active catalytic component is the ion-association complex [PtCl6]2−[RNH3]2+. []

Q5: How does the number of hydroxyethyl groups in a series of cationic surfactants derived from this compound influence their surface activity?

A5: Studies on cationic surfactants synthesized from this compound and mono-, di-, or triethanolamine revealed a strong correlation between the number of hydroxyethyl groups and surface activity. [, ] Increasing the number of hydroxyethyl groups led to a decrease in critical micelle concentration (CMC) and an increase in surface excess concentration (Γmax). [, ] This trend suggests that increasing the hydrophilic character of the surfactant enhances its ability to lower surface tension and form micelles.

Q6: Are there alternative methods for preparing porous microspheres that avoid the use of this compound?

A6: Yes, while this compound is commonly employed in the activated seed swelling technique for synthesizing porous microspheres, [, ] alternative approaches utilizing decalin and methyl-β-cyclodextrin have been explored. [] These alternative methods offer potential advantages in terms of environmental friendliness and reduced toxicity.

Q7: Has this compound been detected as a contaminant in environmental samples?

A7: Yes, this compound has been identified as an anti-corrosive agent in environmental samples. In a study investigating soil and sand dust contamination in Riyadh, Saudi Arabia, this compound was found alongside other pollutants, highlighting its potential presence as a contaminant in areas with industrial activity. []

Q8: What analytical techniques have been employed to study the thermal decomposition of this compound-based ionic liquids?

A8: In-situ mass spectrometry and powder X-ray diffraction have been utilized to investigate the thermal decomposition of this compound-based ionic liquids. [] These techniques allowed researchers to identify the decomposition products, including HCl, CH3Cl, and this compound itself, which could act as oxidizing agents in gas-solid reactions. []

Q9: What is known about the environmental fate and potential biodegradation of this compound?

A9: While specific information regarding the environmental degradation of this compound is limited in the provided research, studies on the bacterial degradation of similar chloroalkanes provide insights. Research has shown that an Acinetobacter isolate could utilize 1-chlorohexadecane, this compound, and 1-chlorodecane as growth substrates, incorporating odd-chain fatty acids into their cellular lipids through a subterminal oxidative pathway. [] This finding suggests the potential for microbial degradation of this compound in the environment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.